2-Formyl-5-(2-oxopiperidin-1-YL)benzonitrile
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Overview
Description
2-Formyl-5-(2-oxopiperidin-1-YL)benzonitrile is a chemical compound with the molecular formula C13H14N2O2 It is a derivative of benzonitrile, featuring a formyl group and a piperidinyl group with an oxo substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(2-oxopiperidin-1-YL)benzonitrile typically involves the following steps:
Formation of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a benzonitrile precursor.
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like formic acid or formyl chloride under controlled conditions.
Oxidation: The oxo group is introduced through an oxidation reaction, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(2-oxopiperidin-1-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters, and other derivatives.
Scientific Research Applications
2-Formyl-5-(2-oxopiperidin-1-YL)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(2-oxopiperidin-1-YL)benzonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2-(piperidin-1-yl)benzonitrile: Similar structure but lacks the oxo group.
2-(4-Oxopiperidin-1-yl)benzonitrile: Similar structure but lacks the formyl group.
2-Fluoro-5-(4-oxopiperidin-1-yl)benzonitrile: Similar structure with a fluorine substitution.
Uniqueness
2-Formyl-5-(2-oxopiperidin-1-YL)benzonitrile is unique due to the presence of both the formyl and oxo groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-formyl-5-(2-oxopiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C13H12N2O2/c14-8-11-7-12(5-4-10(11)9-16)15-6-2-1-3-13(15)17/h4-5,7,9H,1-3,6H2 |
InChI Key |
DBJPFZXNXLGDME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=C(C=C2)C=O)C#N |
Origin of Product |
United States |
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